1H-pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione is a heterocyclic compound characterized by a fused ring system that incorporates both pyridazine and quinazoline structures. This compound has garnered attention in scientific research due to its potential pharmacological properties, including anticancer and anti-inflammatory activities. The unique structural features of 1H-pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione allow it to interact with various biological targets, making it a candidate for further exploration in medicinal chemistry and drug development .
This compound is classified under heterocyclic compounds, specifically within the categories of pyridazines and quinazolines. It is recognized by the chemical registry number 127801-83-6. The classification of this compound highlights its significance in the synthesis of biologically active molecules and its potential role as a pharmacological agent.
The synthesis of 1H-pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione typically involves several methodologies:
These methods can be optimized for industrial production to achieve higher yields and purity while minimizing environmental impact .
The synthesis often starts with readily available precursors that undergo multi-step reactions. For example, starting materials may include substituted anilines or isatin derivatives that undergo cyclization to form the desired quinazoline structure. Reaction conditions such as temperature, solvent choice, and catalyst type are crucial for optimizing yield and selectivity in the synthesis process .
The molecular structure of 1H-pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione features a fused bicyclic system composed of a pyridazine ring fused to a quinazoline ring. The presence of carbonyl groups at specific positions contributes to the compound's reactivity and potential biological activity.
The molecular formula for this compound is , with a molecular weight of approximately 218.18 g/mol. The structural configuration plays a significant role in its interaction with biological targets and influences its pharmacological properties .
1H-pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione participates in various chemical reactions:
The choice of reagents and reaction conditions significantly affects the outcome and yield of these transformations .
The mechanism of action for 1H-pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione involves its interaction with specific molecular targets such as enzymes or receptors. This compound may inhibit enzyme activity or modulate receptor functions leading to various biological effects. Studies have indicated that it could act as an inhibitor for certain enzymes involved in cancer progression or inflammatory processes .
1H-pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione is typically presented as a solid at room temperature. Its melting point and solubility characteristics are essential for determining its suitability for various applications.
The compound exhibits reactivity due to the presence of functional groups that allow it to participate in diverse chemical reactions. Its stability under different pH conditions makes it suitable for biological applications.
Relevant data regarding solubility indicates that this compound may be soluble in organic solvents but less so in water. This property is crucial when considering formulation strategies for pharmaceutical applications .
1H-pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione has numerous applications across different scientific fields:
The ongoing research into this compound's pharmacological activities continues to reveal its potential as a therapeutic agent against various diseases .
The core compound, 1H-pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione, is a fused tricyclic heterocycle with a defined IUPAC name reflecting its ring fusion and functional groups. The name breaks down as follows:
Isomeric possibilities arise from:
Table 1: Core Compound Identifiers
Property | Value |
---|---|
CAS Registry Number | 127801-83-6 |
Molecular Formula | C₉H₆N₄O₂ |
Systematic IUPAC Name | 1H-Pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione |
Other Names | Pyridazinoquinazolinedione |
While direct X-ray crystallographic data for this specific dione is limited in the provided sources, its characterization relies on analogous fused quinazoline-dione systems:
This dione’s properties diverge from parent systems due to its unique fusion:
Table 2: Comparison with Key Heterocycle Classes
Heterocycle | Key Structural Differences | Electronic Effects |
---|---|---|
Quinazoline-2,4(1H,3H)-dione | Lacks pyridazine ring; two pyrimidine nitrogens | Higher π-deficiency; basicity at N3 |
Pyridazin-3(2H)-one | Single six-membered ring with N-N bond | Strong dipole; electrophilicity at C6 |
Pyrido[2,3-d]pyrimidine | Pyridine-pyrimidine fusion (no N-N bond) | Reduced ring strain; varied H-bonding motifs |
1H-Pyridazino[3,4,5-de]quinazoline-3,8-dione | Pyridazine fused at quinazoline 5,6-bond; dual N-N bonds | Highest electron deficiency; planar H-bond donor/acceptor array |
Tautomerism significantly impacts reactivity and binding:- Dominant Tautomers: Two primary forms exist:1. Dicarbonyl Tautomer (1H-3,8-dione): Features two N-H groups (N2H, N7H) and two C=O groups. This is stabilized by intramolecular H-bonding in the solid state [10].2. Hydroxy-Enol Tautomer: Rare enolization at C3 or C8, observed only under strong basic conditions.- Electronic Effects:- Dipole Moment: High dipole (~5–6 D) due to pyridazine N-N bond and carbonyl polarization.- Charge Distribution: Natural Bond Orbital (NBO) analysis predicts:- Negative charge on carbonyl oxygens (δ− = −0.45 e).- Positive charge on pyridazine nitrogens (δ+ = +0.30 e) [4].- Aromaticity: Each ring shows diminished aromaticity (HOMA indices < 0.5) due to amidic conjugation.- Spectroscopic Signatures:- IR: Dual C=O stretches at 1670–1700 cm⁻¹; N-H stretches at 3200–3300 cm⁻¹.- NMR: C3/C8 carbonyl carbons at δ 155–160 ppm (¹³C); N-H protons at δ 10–12 ppm (¹H) [6] [10].
Table 3: Computed Tautomeric Energies and Properties
Tautomer | Relative Energy (kcal/mol) | Dominant Charge Site | H-Bond Donor Capacity |
---|---|---|---|
1H-3,8-Dione | 0.0 (reference) | Pyridazine N1 (+0.30 e) | 2 (N2H, N7H) |
3-Hydroxy-8-one | +12.4 | Enol oxygen (−0.52 e) | 1 (N7H) |
8-Hydroxy-3-one | +12.8 | Enol oxygen (−0.51 e) | 1 (N2H) |
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8